molecular formula C32H36N10O2 B611153 Targapremir-210 CAS No. 1049722-30-6

Targapremir-210

货号 B611153
CAS 编号: 1049722-30-6
分子量: 592.708
InChI 键: PAYVJEWMAWLKAP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Targapremir-210, also known as TGP-210, is a potent and selective inhibitor of miR-210 (miRNA-210, microRNA-210). It inhibits pre-miR-210 processing with high binding affinity (Kd 200 nM) .


Synthesis Analysis

Targapremir-210 is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular structure of Targapremir-210 is C32H36N10O2 .


Chemical Reactions Analysis

Targapremir-210 can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Physical And Chemical Properties Analysis

The molecular weight of Targapremir-210 is 592.69. It is soluble to 100 mM in DMSO and to 100 mM in ethanol .

科学研究应用

Treatment of Non-Muscle-Invasive Bladder Cancer

Targapremir-210, also known as TAR-210, is an intravesical delivery system designed to provide sustained, local release of erdafitinib into the bladder . It has shown early evidence of positive clinical activity in patients with non-muscle-invasive bladder cancer (NMIBC) with select fibroblast growth factor receptor (FGFR) alterations . The Phase 1 results show a manageable safety profile with limited systemic toxicity, and early complete responses in patients with high-risk and intermediate-risk NMIBC .

Treatment of High-Risk NMIBC

In patients with recurrent, Bacillus Calmette-Guérin (BCG)-unresponsive high-risk (HR) NMIBC who refused or were ineligible for radical cystectomy, TAR-210 treatment resulted in 82 percent of patients being recurrence-free .

Treatment of Intermediate-Risk NMIBC

In patients with intermediate-risk (IR) NMIBC, 87 percent of the patients having at least one response assessment with TAR-210 achieved a complete response .

Inhibition of miR-210 Formation

Targapremir-210 inhibits the formation of mature miR-210 by binding to the Dicer binding site of the miR-210 hairpin precursor . This inhibition of Dicer processing of the miRNA is a unique application of Targapremir-210 .

Decreasing Levels of miR-210 and HIF-1α mRNA

Targapremir-210 decreases levels of miR-210 and HIF-1α mRNA . This is particularly relevant in the context of hypoxic conditions, where these molecules play significant roles .

Induction of Apoptosis in Hypoxic Conditions

Targapremir-210 has been shown to induce apoptosis in MDA-MB-231 cells cultured under hypoxic conditions . This suggests a potential application in the treatment of certain types of cancer .

Selective Recognition of miR-210 Precursor

Targapremir-210 selectively recognizes the miR-210 precursor and can differentially recognize RNAs in cells that have the same target motif but have different expression levels . This reveals an important feature for selectively drugging RNAs for the first time .

作用机制

Target of Action

Targapremir-210 is a potent and selective inhibitor of miR-210 (microRNA-210) . miR-210 is a noncoding RNA that plays a critical role in cancer maintenance, particularly in hypoxic conditions .

Mode of Action

Targapremir-210 binds to the Dicer site of the miR-210 hairpin precursor . This interaction inhibits the processing of pre-miR-210, preventing the formation of mature miR-210 . The binding affinity of Targapremir-210 to pre-miR-210 is high, with a dissociation constant (Kd) of approximately 200 nM .

Biochemical Pathways

The inhibition of miR-210 by Targapremir-210 affects the hypoxia-inducible factors (HIFs) pathway . Specifically, it derepresses glycerol-3-phosphate dehydrogenase 1-like enzyme (GPD1L), a hypoxia-associated protein negatively regulated by miR-210 . This leads to a decrease in HIF-1α levels .

Pharmacokinetics

One study suggests that targapremir-210 provides sustained erdafitinib release in urine over 90 days with very low plasma concentrations . This suggests that Targapremir-210 may have good bioavailability and a long half-life, but further studies are needed to confirm these properties.

Result of Action

The action of Targapremir-210 leads to a decrease in mature miR-210 levels and HIF-1α mRNA . This results in the induction of apoptosis in MDA-MB-231 cells cultured under hypoxic conditions . Furthermore, Targapremir-210 has been shown to inhibit tumorigenesis in a mouse xenograft model of hypoxic triple-negative breast cancer .

Action Environment

The action of Targapremir-210 is influenced by environmental conditions, particularly hypoxia . Hypoxia is a non-physiological level of oxygen tension common in many malignant tumors . Targapremir-210 selectively targets RNAs and affects cellular responses to hypoxic conditions, resulting in favorable benefits against cancer .

属性

IUPAC Name

N-(3-azidopropyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N10O2/c1-41-14-16-42(17-15-41)24-9-11-27-29(21-24)39-32(37-27)23-8-10-26-28(20-23)38-31(36-26)22-5-2-6-25(19-22)44-18-3-7-30(43)34-12-4-13-35-40-33/h2,5-6,8-11,19-21H,3-4,7,12-18H2,1H3,(H,34,43)(H,36,38)(H,37,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYVJEWMAWLKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)NCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Targapremir-210

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。